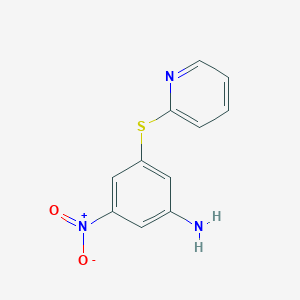

3-Nitro-5-(pyridin-2-ylthio)aniline

Vue d'ensemble

Description

3-Nitro-5-(pyridin-2-ylthio)aniline: is an organic compound with the molecular formula C11H9N3O2S. It is characterized by the presence of a nitro group, a pyridinylthio group, and an aniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(pyridin-2-ylthio)aniline typically involves the nitration of 5-(pyridin-2-ylthio)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Nitro-5-(pyridin-2-ylthio)aniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Reduction: 3-Amino-5-(pyridin-2-ylthio)aniline.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial and Antifungal Properties

Research indicates that compounds similar to 3-nitro-5-(pyridin-2-ylthio)aniline exhibit notable antibacterial and antifungal activities. The presence of both nitro and thioether functionalities enhances pharmacological effects, making it a candidate for developing antimicrobial agents. For instance, derivatives of nitropyridine have been recognized for their potential as anti-tumor agents, targeting specific cellular pathways involved in cancer progression .

Mechanism of Action

The compound's mechanism often involves interaction with biological targets such as enzymes or receptors. Studies using molecular docking and spectroscopic methods have elucidated these interactions, which are crucial for optimizing its pharmacological profile. The binding affinities and the efficacy of this compound against specific biological targets are actively researched to enhance therapeutic efficacy .

Case Studies

A study published in the Journal of Medicinal Chemistry explored the synthesis of various nitropyridine derivatives, including this compound, demonstrating their effectiveness against resistant bacterial strains. These studies highlight the compound's potential in combating antibiotic resistance .

Chemical Synthesis and Reactivity

Nucleophilic Functionalization

this compound can undergo nucleophilic substitutions due to the electron-withdrawing nature of the nitro group. This reactivity allows for the functionalization of the aromatic ring, leading to the formation of diverse derivatives with enhanced biological activity. The compound can also participate in electrophilic aromatic substitutions, expanding its synthetic utility in organic chemistry .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including reactions involving thiols and nitroanilines under controlled conditions. These methods have been optimized to yield high-purity products suitable for further applications .

Material Science Applications

Potential in Organic Electronics

The unique electronic properties of this compound suggest its applicability in organic electronics, particularly as an electron transport material in organic light-emitting diodes (OLEDs). Research into the photophysical properties of related compounds indicates that modifications to the pyridine ring can significantly affect their electronic characteristics, making them suitable for use in advanced materials .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds to highlight its unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Nitroaniline | Nitro group at position 2 of aniline | Basic aniline properties; used in dyes |

| 4-Nitrophenyl thioether | Nitro group at position 4 of phenol | Exhibits potent antibacterial activity |

| 5-Chloro-2-nitrophenol | Chlorine and nitro groups on phenolic structure | Used in herbicides; different reactivity profile |

| 3-Nitropyridine | Nitro group on pyridine ring | Known for reactivity in nucleophilic substitutions |

The unique combination of a nitro group and a pyridinylthio moiety in this compound distinguishes it from others, potentially enhancing its reactivity and biological activity compared to these related compounds .

Mécanisme D'action

The mechanism of action of 3-Nitro-5-(pyridin-2-ylthio)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinylthio group can also participate in binding interactions with proteins and enzymes, modulating their activity and function .

Comparaison Avec Des Composés Similaires

- 3-Nitro-4-(pyridin-2-ylthio)aniline

- 3-Nitro-5-(pyridin-3-yloxy)aniline

- 3-Nitro-5-(pyridin-2-ylthio)cinammic acid

Comparison: 3-Nitro-5-(pyridin-2-ylthio)aniline is unique due to the specific positioning of the nitro and pyridinylthio groups on the aniline ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group at the 3-position and the pyridinylthio group at the 5-position can influence the compound’s reactivity and interaction with biological targets .

Activité Biologique

3-Nitro-5-(pyridin-2-ylthio)aniline is an organic compound notable for its unique structural features, including a nitro group and a pyridinylthio moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal domains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 224.25 g/mol

The compound features:

- A nitro group (-NO) at the third position of the aromatic ring.

- A thioether group (-S-) linked to a pyridine ring at the second position.

This combination of functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Several studies have reported that compounds with similar structures demonstrate significant antibacterial properties. The presence of both nitro and thioether functionalities is believed to enhance these effects by interacting with bacterial cell membranes or inhibiting essential bacterial enzymes.

- Antifungal Properties : The compound has also shown promise against various fungal strains, suggesting a broad-spectrum antifungal activity that may be attributed to its ability to disrupt fungal cell wall integrity.

- Antitumor Potential : Nitropyridine derivatives are recognized for their potential as anti-tumor agents. The structural features of this compound may allow it to target specific cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and fungal survival, thereby exerting its antimicrobial effects. For example, it can interfere with enzymes involved in cell wall synthesis or metabolic pathways essential for pathogen viability .

- Molecular Docking Studies : Computational studies have been utilized to predict the binding affinities of this compound with various biological targets. These studies help elucidate the mechanisms through which the compound exerts its pharmacological effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Nitroaniline | Nitro group at position 2 of aniline | Basic aniline properties; used in dye manufacturing |

| 4-Nitrophenyl thioether | Nitro group at position 4 of phenol | Exhibits potent antibacterial activity |

| 5-Chloro-2-nitrophenol | Chlorine and nitro groups on phenolic structure | Used in herbicides; different reactivity profile |

| This compound | Nitro group on pyridine ring | Enhanced reactivity and potential anti-tumor effects |

This table illustrates that while many related compounds exhibit notable biological activities, the unique combination of functional groups in this compound may confer enhanced reactivity and specificity towards certain biological targets.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various nitropyridine derivatives, including this compound, against clinical isolates of bacteria and fungi. Results indicated that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans.

- In Vivo Antitumor Activity : In animal models, administration of this compound showed reduced tumor growth rates compared to controls, suggesting its potential as an anticancer agent. Further investigations are required to elucidate the underlying mechanisms contributing to this effect .

Propriétés

IUPAC Name |

3-nitro-5-pyridin-2-ylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c12-8-5-9(14(15)16)7-10(6-8)17-11-3-1-2-4-13-11/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXMBGKCLMMSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282385 | |

| Record name | 3-Nitro-5-(2-pyridinylthio)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208038-99-7 | |

| Record name | 3-Nitro-5-(2-pyridinylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208038-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-(2-pyridinylthio)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.